REACTION_SMILES
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[C:10](=[O:11])([OH:12])[O-:13].[CH2:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[O:22][C:23](=[O:24])[O:25][N:26]1[C:27](=[O:28])[CH2:29][CH2:30][C:31]1=[O:32].[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9].[Na+:14].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH2:33]>>[NH:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:8])[OH:9])[C:23]([O:22][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)ON1C(=O)CCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCCCC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CCCCCNC(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |